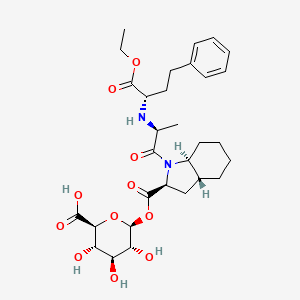

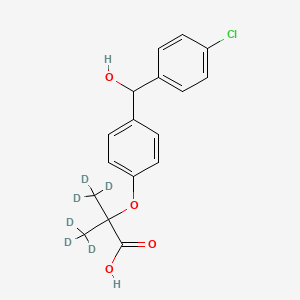

Trandolapril Acyl-|A-D-glucuronide, 85%

Descripción general

Descripción

Trandolapril Acyl-|A-D-glucuronide, 85% (TADG) is a synthetic glucuronide derivative of trandolapril, a prodrug of the angiotensin-converting enzyme (ACE) inhibitor trandolaprilat. TADG is one of the most widely used prodrugs in the pharmaceutical industry due to its high solubility and stability, as well as its ability to target specific tissues in the body. TADG is used in the treatment of hypertension, heart failure, and other cardiovascular conditions.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Trandolapril is a prodrug of an angiotensin-converting enzyme (ACE) inhibitor, which is mainly excreted in bile. Notably, its active metabolite, trandolaprilat, does not seem to be excreted in bile via an ATP-dependent active transporter (cMOAT), distinguishing it from other ACE inhibitor metabolites like temocaprilat. This suggests a unique pharmacokinetic profile for trandolaprilat, characterized by high lipophilicity and distinct biliary excretion mechanisms (Shionoiri et al., 2001).

Metabolic Activation and Implications

Trandolapril requires metabolic activation by carboxylesterase 1 (CES1) in the liver to form its active metabolite, trandolaprilat. Genetic variations in CES1, like the G143E variant, can significantly affect the rate of trandolapril activation, potentially impacting its pharmacokinetics and pharmacodynamics. This highlights the importance of considering genetic polymorphisms in CES1 for personalized medication approaches (Wang et al., 2021).

Stability and Impurity Profiling

The stability and impurity profiling of trandolapril, especially under stress conditions, are critical for ensuring the safety and efficacy of the drug. The development of stability-indicating methods and the identification of degradation products of trandolapril are essential for regulatory compliance and drug quality assurance. Understanding the degradation pathway of trandolapril helps in predicting its shelf life and ensuring its therapeutic effectiveness (Dendeni et al., 2012).

Therapeutic Applications and Efficacy

Trandolapril has demonstrated therapeutic efficacy in various cardiovascular disorders. Its role in reducing overall mortality, mortality from cardiovascular causes, sudden death, and the development of severe chronic heart failure, especially after acute myocardial infarction, is well documented. This ACE inhibitor is valuable for patients with left ventricular systolic dysfunction and other high-risk groups, including diabetics, highlighting its importance in cardiovascular therapeutics (Diaz & Ducharme, 2008).

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N2O11/c1-3-41-28(39)19(14-13-17-9-5-4-6-10-17)31-16(2)26(36)32-20-12-8-7-11-18(20)15-21(32)29(40)43-30-24(35)22(33)23(34)25(42-30)27(37)38/h4-6,9-10,16,18-25,30-31,33-35H,3,7-8,11-15H2,1-2H3,(H,37,38)/t16-,18+,19-,20-,21-,22-,23-,24+,25-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVXFEAPQLOONX-UCXQGGPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858499 | |

| Record name | (2S,3S,4S,5R,6S)-6-({(2S,3aR,7aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydro-1H-indole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trandolapril Acyl-|A-D-glucuronide, 85% | |

CAS RN |

1260617-50-2 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260617-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3S,4S,5R,6S)-6-({(2S,3aR,7aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydro-1H-indole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(2,6-dichloro-4-hydroxyanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetic acid](/img/structure/B563675.png)

![1-[({2-[4-(Dimethylamino)-3,5-dinitrophenyl]ethyl}amino)oxy]-1-methyl-1lambda~6~-disulfen-1-one](/img/structure/B563678.png)